

# Application Notes and Protocols for Solution-Phase Peptide Coupling Using DEPBT

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## Compound of Interest

Compound Name: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one

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These application notes provide a comprehensive guide to utilizing **3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one** (DEPBT), a highly efficient coupling reagent for solution-phase peptide synthesis. The protocols and data presented are intended to assist researchers in achieving high yields and minimal racemization in their peptide coupling reactions.

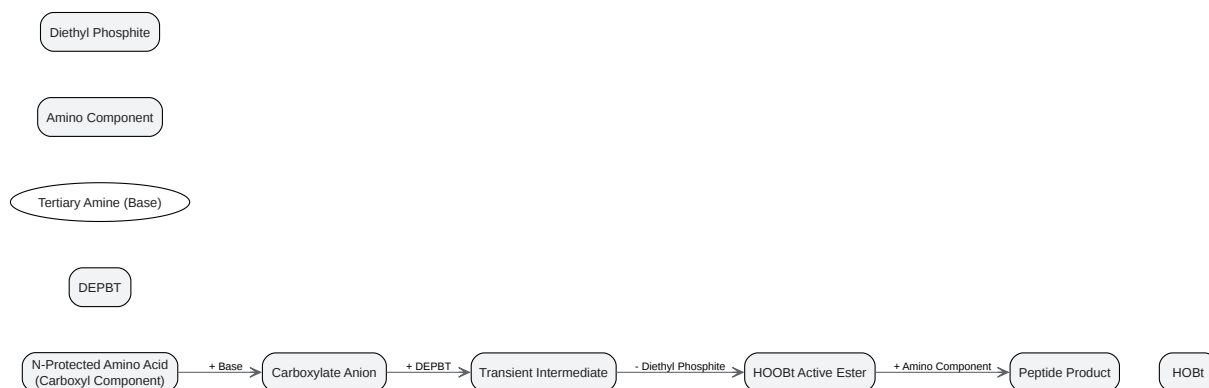
## Introduction

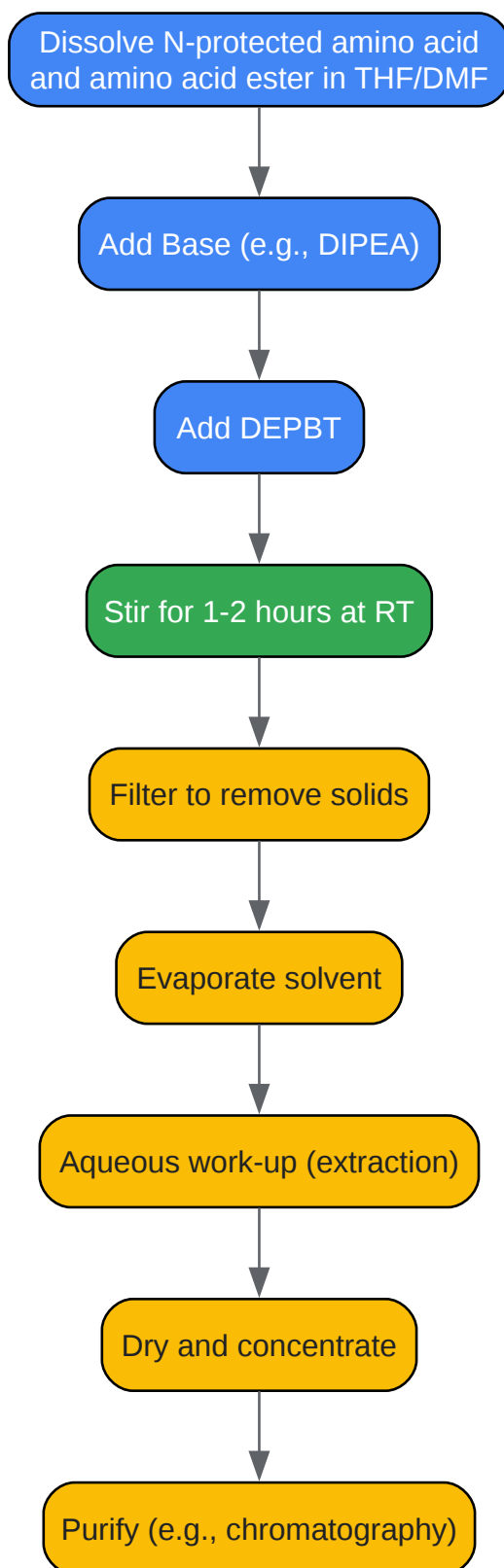
DEPBT is a phosphonium-type coupling reagent renowned for its ability to facilitate amide bond formation with a remarkable resistance to racemization.<sup>[1][2][3]</sup> This characteristic makes it particularly valuable for coupling optically active amino acids, including those prone to epimerization.<sup>[4]</sup> In solution-phase peptide synthesis, DEPBT offers several advantages, such as the ability to perform couplings without the need to protect the hydroxyl groups of serine, threonine, and tyrosine, or the imidazole group of histidine.<sup>[3][5][6][7]</sup>

## Mechanism of Action

The efficacy of DEPBT in minimizing racemization lies in its reaction mechanism. A tertiary amine is utilized to generate the carboxylate of the N-protected amino acid. This carboxylate then attacks the phosphorus center of DEPBT, forming a transient intermediate. This intermediate subsequently rearranges, losing diethyl phosphite, to form a highly activated and

stable HOOBt ester. The amino component then attacks this active ester to yield the desired amide product.<sup>[5]</sup>





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